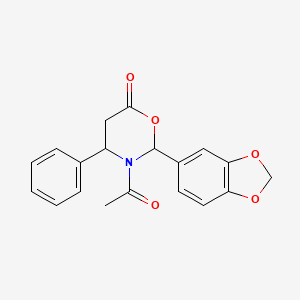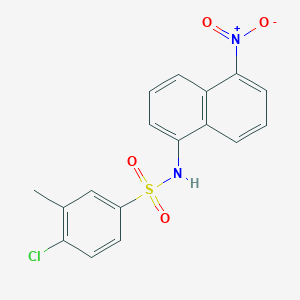![molecular formula C14H11BrO4S B4084585 5-Bromo-8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid](/img/structure/B4084585.png)
5-Bromo-8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid
Overview
Description
5-Bromo-8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid is an organic compound with a complex structure It features a naphthalene core substituted with bromine and a carboxyethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a naphthalene derivative followed by the introduction of the carboxyethylsulfanyl group through a thiol-ene reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiol-ene reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyethylsulfanyl group to a thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and carboxyethylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid
- 8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid
- 5-Bromo-1-naphthoic acid
Uniqueness
5-Bromo-8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid is unique due to the presence of both bromine and carboxyethylsulfanyl groups on the naphthalene core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-8-(1-carboxyethylsulfanyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-7(13(16)17)20-11-6-5-10(15)8-3-2-4-9(12(8)11)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDAXBQWIMKEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C2C(=C(C=C1)Br)C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(6-methoxy-1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4084518.png)
![2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BENZOATE](/img/structure/B4084519.png)
![N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4084528.png)
![N-benzyl-N'-[(4-chlorophenyl)sulfonyl]-4-fluorobenzenecarboximidamide](/img/structure/B4084542.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4084543.png)
![N-(4-{[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]carbamoyl}phenyl)-4-propoxybenzamide](/img/structure/B4084545.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4084548.png)
![2-methyl-4-[3-nitro-4-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B4084553.png)
![4-[3-(4-isopropoxyphenyl)-3-phenylpropanoyl]morpholine](/img/structure/B4084557.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084558.png)


![N-(2-chloro-4-nitrophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4084571.png)

